molecular formula C15H19BrF2N2O B7003441 N-(4-bromo-3-methylphenyl)-2-[1-(3,3-difluorocyclobutyl)ethylamino]acetamide

N-(4-bromo-3-methylphenyl)-2-[1-(3,3-difluorocyclobutyl)ethylamino]acetamide

Cat. No.: B7003441
M. Wt: 361.22 g/mol
InChI Key: UWFZEMNCQHBFGN-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-[1-(3,3-difluorocyclobutyl)ethylamino]acetamide is a complex organic compound characterized by its unique structural components, including a brominated phenyl ring and a difluorocyclobutyl group

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[1-(3,3-difluorocyclobutyl)ethylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrF2N2O/c1-9-5-12(3-4-13(9)16)20-14(21)8-19-10(2)11-6-15(17,18)7-11/h3-5,10-11,19H,6-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFZEMNCQHBFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CNC(C)C2CC(C2)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-[1-(3,3-difluorocyclobutyl)ethylamino]acetamide typically involves multiple steps, starting with the preparation of the brominated phenyl precursor. This can be achieved through bromination of 3-methylphenyl compounds using bromine or N-bromosuccinimide (NBS) under controlled conditions. The difluorocyclobutyl group is introduced via a cycloaddition reaction involving difluorocarbene intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cycloaddition processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-[1-(3,3-difluorocyclobutyl)ethylamino]acetamide undergoes various chemical reactions, including:

    Oxidation: The brominated phenyl ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.

    Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-[1-(3,3-difluorocyclobutyl)ethylamino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-[1-(3,3-difluorocyclobutyl)ethylamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl ring and difluorocyclobutyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)benzamide
  • N-(4-bromo-3-methylphenyl)-1-naphthamide
  • 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide

Uniqueness

N-(4-bromo-3-methylphenyl)-2-[1-(3,3-difluorocyclobutyl)ethylamino]acetamide is unique due to the presence of the difluorocyclobutyl group, which imparts distinct chemical and biological properties

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